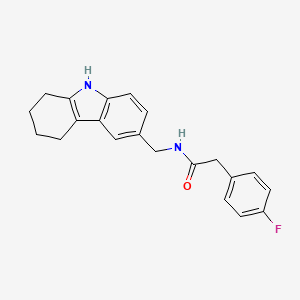![molecular formula C19H26N2O7S B14946803 methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)
methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is a complex organic compound with a unique structure that includes a quinolizidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizidine ring, followed by the introduction of the methoxycarbonyl group and the sulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve the quinolizidine ring system.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolizidine ring system can interact with biological macromolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizidine derivatives and sulfonyl-containing compounds. Examples include:
- METHYL 2-{[(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY)CARBONYL]SULFAMOYL}OXYBENZOATE
- METHYL 3-{[(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY)CARBONYL]SULFAMOYL}OXYBENZOATE
Uniqueness
METHYL 3-{[({[(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHOXY]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is unique due to its specific combination of functional groups and its stereochemistry. The presence of the quinolizidine ring system, along with the methoxycarbonyl and sulfonyl groups, gives it distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H26N2O7S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 3-[[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methoxycarbonylsulfamoyloxy]benzoate |
InChI |
InChI=1S/C19H26N2O7S/c1-26-18(22)14-6-4-8-16(12-14)28-29(24,25)20-19(23)27-13-15-7-5-11-21-10-3-2-9-17(15)21/h4,6,8,12,15,17H,2-3,5,7,9-11,13H2,1H3,(H,20,23)/t15-,17?/m0/s1 |
InChI Key |
LOQLKVSOVPIECY-MYJWUSKBSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)OS(=O)(=O)NC(=O)OC[C@@H]2CCCN3C2CCCC3 |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OS(=O)(=O)NC(=O)OCC2CCCN3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


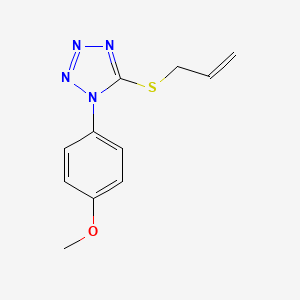
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![3,3'-Diphenyl-2,2'-bi(2-azaspiro[3.5]nonane)-1,1'-dione](/img/structure/B14946747.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)
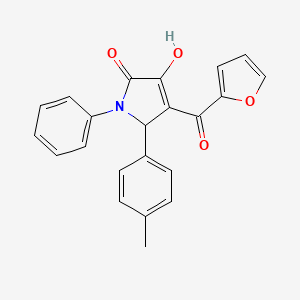
![N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B14946765.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14946771.png)

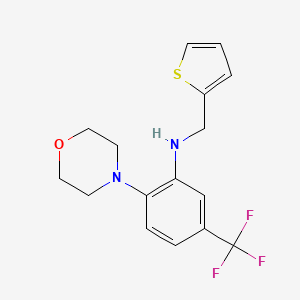
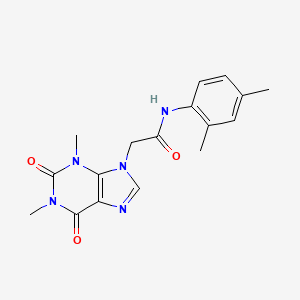
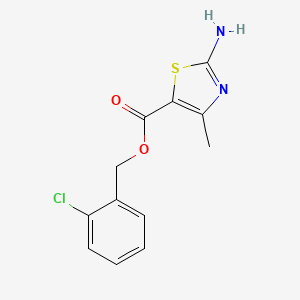
![5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B14946813.png)
